Diethylphosphatoethyltriethoxysilane

Description

The exact mass of the compound Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

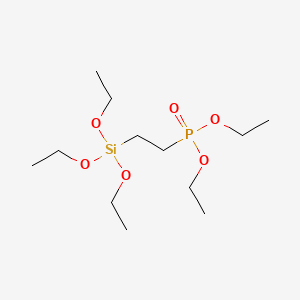

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-diethoxyphosphorylethyl(triethoxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29O6PSi/c1-6-14-19(13,15-7-2)11-12-20(16-8-3,17-9-4)18-10-5/h6-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAHQVPQZZNNOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCP(=O)(OCC)OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29O6PSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061075 | |

| Record name | Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-44-8 | |

| Record name | Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=757-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-(2-(triethoxysilyl)ethyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [2-(triethoxysilyl)ethyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethylphosphatoethyltriethoxysilane

Abstract: Diethylphosphatoethyltriethoxysilane (DEPETS) is a versatile organosilane that has garnered significant interest across various scientific and industrial fields. Its unique molecular architecture, featuring a hydrolyzable triethoxysilane group and a functional diethyl phosphonate moiety, allows it to act as a molecular bridge between inorganic and organic materials. This dual functionality makes it an effective coupling agent, a key component in the formation of advanced hybrid materials, a potent corrosion inhibitor, and a halogen-free flame retardant. This technical guide provides a comprehensive overview of the fundamental chemistry, synthesis, and multifaceted applications of DEPETS. It is intended for researchers, materials scientists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental protocols, and a summary of key performance data to facilitate its application in advanced research and development.

Introduction to this compound

This compound, often abbreviated as DEPETS, is a bifunctional organosilane. The triethoxysilyl group provides a reactive site for hydrolysis and condensation, leading to the formation of stable siloxane bonds (Si-O-Si) with inorganic substrates or other silane molecules. The diethyl phosphonate group imparts unique chemical reactivity and properties, which are leveraged in a variety of applications.

The strategic combination of these two functional groups within a single molecule allows for the precise engineering of material properties at the molecular level. This guide will explore the synthesis of this compound, its fundamental chemical properties, and its diverse applications, with a focus on the underlying chemical mechanisms that govern its performance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of DEPETS is essential for its effective application. These properties dictate its reactivity, processing conditions, and compatibility with other materials.

| Property | Value | Reference |

| CAS Number | 757-44-8 | [1] |

| Molecular Formula | C12H29O6PSi | [1] |

| Molecular Weight | 328.41 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2][3] |

| Boiling Point | 141 °C at 2 mmHg | [2] |

| Density | 1.031 g/mL at 25 °C | [4] |

| Refractive Index | 1.423 - 1.425 at 20 °C | [2] |

| Flash Point | 70 °C | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2][4] |

Synthesis of this compound

The primary route for the synthesis of DEPETS is the hydrosilylation of diethyl vinylphosphonate with triethoxysilane. This reaction involves the addition of the Si-H bond of triethoxysilane across the carbon-carbon double bond of diethyl vinylphosphonate, typically catalyzed by a platinum complex, such as Karstedt's catalyst.

Reaction Mechanism: Hydrosilylation

The hydrosilylation reaction proceeds via a catalytic cycle, which is generally accepted to involve the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H or Pt-Si bond, and finally, reductive elimination of the product to regenerate the catalyst.

Caption: Synthesis of DEPETS via platinum-catalyzed hydrosilylation.

Experimental Protocol: Synthesis of DEPETS

The following protocol is a representative procedure for the laboratory-scale synthesis of DEPETS.

Materials:

-

Diethyl vinylphosphonate

-

Triethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Toluene (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet. The system is purged with argon or nitrogen to ensure an inert atmosphere.

-

Charging the Reactor: The flask is charged with diethyl vinylphosphonate and anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Addition of Triethoxysilane: Triethoxysilane is added dropwise to the stirred reaction mixture at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) and the C=C stretching band (around 1620 cm⁻¹).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Mechanisms of Action and Applications

The bifunctional nature of DEPETS allows it to participate in a wide range of chemical interactions, making it a valuable component in various applications.

As a Coupling Agent and for Surface Modification

DEPETS is an effective coupling agent for improving the adhesion between inorganic substrates (such as glass, silica, and metal oxides) and organic polymers. The mechanism involves the hydrolysis of the triethoxysilane groups to form reactive silanol groups, which then condense with hydroxyl groups on the inorganic surface to form stable covalent bonds. The diethyl phosphonate group can then interact with the polymer matrix through various mechanisms, including hydrogen bonding or by imparting specific chemical functionality.

Caption: Mechanism of surface modification using DEPETS.

This protocol describes the functionalization of silica nanoparticles with DEPETS to create a phosphonate-functionalized surface.

Materials:

-

Silica nanoparticles

-

DEPETS

-

Ethanol (anhydrous)

-

Ammonium hydroxide (catalyst)

-

Deionized water

Procedure:

-

Dispersion of Nanoparticles: Disperse the silica nanoparticles in a mixture of ethanol and deionized water using sonication.

-

Addition of Catalyst: Add a catalytic amount of ammonium hydroxide to the nanoparticle suspension and stir.

-

Addition of DEPETS: Add DEPETS to the suspension and continue stirring at room temperature for 24 hours.

-

Washing and Collection: Collect the functionalized nanoparticles by centrifugation. Wash the particles repeatedly with ethanol to remove unreacted DEPETS and by-products.

-

Drying: Dry the modified silica nanoparticles in a vacuum oven.

Characterization of Modified Surfaces:

| Technique | Expected Outcome | Reference |

| Contact Angle Goniometry | A decrease in the water contact angle, indicating a more hydrophilic surface due to the phosphonate groups. | [5] |

| X-ray Photoelectron Spectroscopy (XPS) | Appearance of P 2p and Si 2p peaks corresponding to the phosphonate and silane moieties on the surface. | [6][7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of characteristic peaks for P=O and Si-O-Si bonds. | [1][8] |

In Sol-Gel Synthesis of Hybrid Materials

DEPETS is a valuable precursor in the sol-gel synthesis of organic-inorganic hybrid materials.[1][8] It can be co-condensed with other silicon alkoxides, such as tetraethoxysilane (TEOS), to create a silica network with covalently bound phosphonate groups.[1] These hybrid materials exhibit unique properties, including enhanced thermal stability, flame retardancy, and the ability to chelate metal ions.

This protocol describes the synthesis of a porous silica-phosphate hybrid xerogel using DEPETS and TEOS.

Materials:

-

Tetraethoxysilane (TEOS)

-

This compound (DEPETS)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (catalyst)

Procedure:

-

Sol Preparation: In a beaker, mix TEOS, DEPETS, and ethanol.

-

Hydrolysis: In a separate beaker, prepare a solution of deionized water and hydrochloric acid. Add this solution to the alkoxide mixture while stirring vigorously.

-

Gelation: Continue stirring until the sol forms a gel. The gelation time will depend on the concentration of reactants and catalyst.

-

Aging: Age the gel in a sealed container for several days to allow for further condensation and strengthening of the network.

-

Drying: Dry the gel under controlled conditions (e.g., in an oven with controlled humidity and temperature) to obtain a xerogel.

As a Corrosion Inhibitor

The phosphonate group in DEPETS plays a crucial role in its ability to inhibit the corrosion of metals, particularly steel and magnesium alloys.[3][4] The proposed mechanism involves the adsorption of the DEPETS molecule onto the metal surface. The phosphonate group can chelate with metal ions on the surface, forming a protective, passivating film that acts as a barrier to corrosive agents. The triethoxysilane group can hydrolyze and crosslink to form a dense, hydrophobic siloxane layer, further enhancing the protective properties.

Quantitative Performance Data: Corrosion Inhibition

| Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| Carbon Steel | CO2-saturated brine | 25 ppm | 90.7 | [9] |

| Carbon Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 98 | [10] |

| Q235 Carbon Steel | Simulated concrete pore solution + NaCl | 3.783 x 10⁻⁴ M | ~90% after 16h | [11] |

As a Flame Retardant

DEPETS is an effective halogen-free flame retardant for a variety of polymers. Its flame retardant mechanism is believed to be a combination of condensed-phase and gas-phase actions. In the condensed phase, the phosphorus-containing moiety can promote the formation of a protective char layer upon heating, which insulates the underlying polymer from the heat source and reduces the release of flammable volatiles. In the gas phase, phosphorus-containing radicals can be released, which can quench the high-energy radicals (H• and OH•) that propagate the combustion process in the flame.

Quantitative Performance Data: Flame Retardancy

| Polymer Matrix | DEPETS Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |

| Poly(butylene terephthalate) (PBT) | 10 | 36.4 | V-0 | [12] |

| Poly(lactic acid) (PLA) | 4 | 30.8 | V-0 | [13] |

| Epoxy Resin | 10 (as part of a composite) | 37 | V-0 | [14] |

Safety and Handling

DEPETS is a reactive chemical and should be handled with appropriate safety precautions. It is classified as an eye irritant and may cause skin and respiratory irritation.[6]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials, such as strong oxidizing agents and strong acids or bases. Keep containers tightly sealed.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If skin contact occurs, wash with soap and water.

Conclusion

This compound is a highly versatile and functional organosilane with a broad spectrum of applications. Its unique bifunctional nature allows for the precise tuning of material properties, making it a valuable tool for researchers and engineers in materials science, surface chemistry, and polymer technology. A thorough understanding of its synthesis, chemical properties, and mechanisms of action, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation materials and technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (2-DIETHYLPHOSPHATOETHYL)TRIETHOXYSILANE, tech | [gelest.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (Trifluoroacetylacetone)

This guide provides a comprehensive overview of the synthesis of 1,1,1-trifluoro-2,4-pentanedione, a crucial fluorinated β-diketone in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the prevalent synthesis pathways, reaction mechanisms, and practical experimental protocols.

Introduction to 1,1,1-Trifluoro-2,4-pentanedione

1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA), is an organofluorine compound with the chemical formula CF₃C(O)CH₂C(O)CH₃. It presents as a colorless to light yellow liquid and is a versatile precursor in the synthesis of various heterocyclic compounds, which are fundamental building blocks in the pharmaceutical and agrochemical industries.[1][2][3][4] Its ability to act as a chelating agent to form stable complexes with metal ions makes it valuable in catalysis and analytical chemistry.[5][1]

A significant characteristic of 1,1,1-trifluoro-2,4-pentanedione is its existence predominantly in the enol form. Proton NMR spectroscopy analysis reveals that it is approximately 97% enol at 33°C in its neat form.[5] This is in contrast to acetylacetone (85% enol) and hexafluoroacetylacetone (100% enol) under similar conditions.[5]

| Property | Value |

| CAS Number | 367-57-7 |

| Molecular Formula | C₅H₅F₃O₂ |

| Molecular Weight | 154.09 g/mol |

| Appearance | Colorless to light yellow/orange liquid |

| Boiling Point | 105-107 °C |

| Density | 1.27 g/mL at 25 °C |

Core Synthesis Pathway: The Claisen Condensation

The most common and industrially significant method for synthesizing 1,1,1-trifluoro-2,4-pentanedione is the Claisen condensation.[6][7] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base to produce a β-diketone or a β-keto ester.[7] In the case of trifluoroacetylacetone synthesis, this involves the condensation of an ester of trifluoroacetic acid with acetone.

Several variations of the Claisen condensation for this synthesis exist, primarily differing in the choice of base and solvent. Common bases include sodium ethoxide, sodium methoxide, and sodium hydride.[8]

A prevalent method involves a two-step process where trifluoroacetate reacts with acetone in the presence of sodium methoxide and/or sodium ethoxide to form an enol sodium salt. This intermediate is then acidified and purified by reduced pressure distillation to yield trifluoroacetylacetone.[8] This method is noted for its high product yield, safety, and simple process.[8]

Another approach utilizes trifluoroacetic anhydride and an acetoacetic ester in a two-stage reaction.[9] The initial reaction is carried out at a lower temperature, followed by a second stage at an elevated temperature where the product is distilled off as it is formed.[9] This process is advantageous as it avoids the generation of spent acid and uses readily available starting materials.[9]

Visualizing the Claisen Condensation Pathway

Caption: Generalized Claisen condensation for trifluoroacetylacetone synthesis.

Deep Dive: The Reaction Mechanism

The mechanism of the Claisen condensation is a well-established process in organic chemistry.[7][10][11] It proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide, removes an α-proton from acetone. This deprotonation results in the formation of a resonance-stabilized enolate anion.[7][10] The choice of a strong base is crucial as the α-protons of ketones are less acidic than those of esters.

-

Nucleophilic Attack: The newly formed enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. This addition reaction forms a tetrahedral intermediate.[11]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide (EtO⁻) leaving group. This step is characteristic of nucleophilic acyl substitution.

-

Deprotonation of the Product: The resulting 1,1,1-trifluoro-2,4-pentanedione has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The ethoxide ion, being a strong base, readily removes this proton to form a new, highly resonance-stabilized enolate anion.[7] This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.[11]

-

Protonation: An acidic workup in the final step neutralizes the enolate and any remaining base, yielding the final 1,1,1-trifluoro-2,4-pentanedione product.[7]

Visualizing the Reaction Mechanism

Caption: Step-wise mechanism of the Claisen condensation for TFAA synthesis.

Experimental Protocol: A Self-Validating System

The following is a generalized experimental protocol based on the principles of the Claisen condensation for the synthesis of 1,1,1-trifluoro-2,4-pentanedione.

Materials and Reagents:

-

Ethyl trifluoroacetate

-

Acetone

-

Sodium methoxide or Sodium ethoxide

-

Anhydrous organic solvent (e.g., diethyl ether, THF)

-

Hydrochloric acid (for workup)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the sodium alkoxide base and the anhydrous solvent.

-

Addition of Reactants: A solution of ethyl trifluoroacetate and acetone in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature, typically between 0-60°C.[8] The reaction is exothermic and the addition rate should be managed to maintain the desired temperature.

-

Reaction Monitoring: The reaction mixture is stirred for a specified period until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled in an ice bath. The enolate salt is then acidified by the slow addition of hydrochloric acid until the solution is acidic.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure 1,1,1-trifluoro-2,4-pentanedione.

Quantitative Data Summary:

| Parameter | Value/Range | Reference |

| Molar ratio of Carboxylic Acid to 1,1,1-trifluoro-4-alkoxy-pent-3-en-2-one | 1-3 : 1 | [12] |

| Molar ratio of Acetoacetic Ester to Trifluoroacetic Anhydride | 1:2 - 1:4 | [9] |

| Reaction Temperature (First Stage) | 40-60 °C | [9] |

| Reaction Time (First Stage) | 5-10 hours | [9] |

| Reaction Temperature (Alkoxy-pentenone method) | 60-120 °C | [12] |

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps. The formation of the sodium enolate salt as a precipitate can serve as a visual indicator of reaction progress. The distinct physical properties of the final product, such as its boiling point, allow for confirmation of its identity and purity during distillation. Spectroscopic analysis (NMR, IR) of the final product should be performed to confirm its structure and purity, validating the success of the synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,1,1-Trifluoro-2,4-pentanedione, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. microchem.fr [microchem.fr]

- 6. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. CN107298637A - A kind of preparation method of trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]

- 9. CN109438202A - The preparation process of 1,1,1- trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]

- 10. byjus.com [byjus.com]

- 11. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 12. CN110563568A - A kind of preparation method of trifluoroacetylacetone - Google Patents [patents.google.com]

Diethylphosphatoethyltriethoxysilane molecular weight and formula

An In-Depth Technical Guide to Diethylphosphatoethyltriethoxysilane

Abstract

This compound (CAS No. 757-44-8) is a bifunctional organosilane molecule featuring a phosphate group and a hydrolyzable triethoxysilyl group. This unique structure allows it to act as a versatile molecular bridge between inorganic substrates and organic polymers, or to be used as a precursor for functionalized silica-based materials. Its primary utility lies in surface modification, the formation of corrosion-resistant films, and the synthesis of organic-inorganic hybrid materials through sol-gel processes. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and key applications, intended for professionals in materials science, chemistry, and drug development.

Compound Identification and Core Properties

This compound is recognized by several synonyms, including diethyl [2-(triethoxysilyl)ethane]phosphonate and [2-(Triethoxysilyl)ethyl]phosphonic acid diethyl ester.[1][2] Its fundamental role as a chemical intermediate stems from its dual reactivity.[1]

Molecular Formula and Structure

The molecular formula of this compound is C12H29O6PSi .[1][2][3][4] Its structure consists of a central silicon atom bonded to three ethoxy groups (-OCH2CH3) and an ethylphosphonate group. The ethoxy groups are susceptible to hydrolysis, while the diethyl phosphate end provides functionality for interacting with various surfaces or participating in further chemical reactions.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions, storage, and handling procedures.

| Property | Value | Source(s) |

| Molecular Weight | 328.41 g/mol | [1][2][3][4] |

| CAS Number | 757-44-8 | [2][3][4] |

| EINECS Number | 212-056-5 | [2][5] |

| Appearance | Straw-colored liquid | [1][4] |

| Purity | Typically ≥92% or ≥95% | [3][4] |

| Density | 1.031 g/mL at 25°C | [2][5] |

| Boiling Point | 141°C at 2 mmHg | [1][2][5] |

| Flash Point | 70°C | [2][5] |

| Refractive Index | 1.4216 - 1.425 at 20°C | [2][5] |

Mechanism of Action: The Hydrolysis-Condensation Pathway

The primary mechanism driving the utility of this compound is the hydrolysis of its ethoxy groups, followed by a condensation reaction. This process is fundamental to its function as a coupling agent and in the formation of polysiloxane networks (sol-gel synthesis).

-

Hydrolysis: In the presence of water or moisture, the three ethoxy groups (-OC2H5) attached to the silicon atom are hydrolyzed to form silanol groups (-OH).[1] This reaction releases ethanol as a byproduct.[1][6] The presence of catalysts, such as magnesium nitrate, can accelerate the rate of this reaction.[7]

-

Condensation: The newly formed, highly reactive silanol groups can then condense with other silanol groups (from other silane molecules) or with hydroxyl groups on the surface of an inorganic substrate (like metal, glass, or silica).

-

Network Formation: This condensation process releases water and forms stable siloxane bonds (Si-O-Si), creating a durable, cross-linked polysiloxane network on a surface or as a bulk material (a gel).

The following diagram illustrates this fundamental workflow.

Caption: Hydrolysis and condensation pathway of this compound.

Key Applications and Functional Roles

The dual functionality of this silane makes it suitable for a range of specialized applications in materials science.

-

Corrosion Resistance: It is used to form protective, corrosion-resistant films, particularly on magnesium alloys.[4][5] The resulting siloxane layer acts as a robust barrier against environmental moisture and corrosive agents.

-

Sol-Gel Synthesis: It serves as a functional precursor in the synthesis of xerogels and other porous silica materials.[8] By co-condensing it with other silica sources like tetraethoxysilane (TEOS), researchers can create materials with surface-bound phosphonic acid groups, which are valuable for catalysis or ion adsorption.[8]

-

Adhesion Promotion and Surface Priming: As a silane coupling agent, it enhances the adhesion between inorganic fillers or substrates and organic polymer matrices.[5]

-

Textile Treatment: It has been identified as an anti-pilling agent for textiles.[4][5]

-

Catalysis: The hydrolysis product has been shown to catalytically hydrate olefins to form alcohols.[4][5]

Experimental Protocol: Surface Modification of Silica Particles via Sol-Gel Method

This protocol provides a generalized workflow for functionalizing the surface of silica particles with diethylphosphatoethyl groups. This method is foundational for creating custom chromatographic media or functionalized fillers.

Objective: To graft this compound onto the surface of porous silica particles.

Materials:

-

Porous silica gel (e.g., 10 µm diameter, 100 Å pore size)

-

This compound (DEPETES)

-

Toluene, anhydrous

-

Ethanol

-

Deionized water

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filtration apparatus

Methodology:

-

Pre-treatment of Substrate:

-

Dry the porous silica gel in a vacuum oven at 150°C for 4 hours to remove physisorbed water.

-

Cool the silica under a stream of dry nitrogen and store in a desiccator.

-

-

Silanization Reaction:

-

In a round-bottom flask, suspend 10 g of dried silica in 100 mL of anhydrous toluene.

-

Add 2.0 g of this compound to the slurry.

-

Add 0.1 mL of deionized water to initiate hydrolysis. Causality Note: A controlled, substoichiometric amount of water is added to facilitate hydrolysis at the surface without causing excessive self-condensation of the silane in the solution.

-

Heat the mixture to reflux (approx. 110°C) with vigorous stirring and maintain for 6 hours under a nitrogen atmosphere. Causality Note: The nitrogen atmosphere prevents atmospheric moisture from causing uncontrolled polymerization of the silane.

-

-

Washing and Curing:

-

Cool the reaction mixture to room temperature.

-

Collect the functionalized silica by vacuum filtration using a Buchner funnel.

-

Wash the silica sequentially with 50 mL of toluene, 50 mL of ethanol, and finally 50 mL of deionized water to remove unreacted silane and byproducts.

-

Dry the washed particles in an oven at 110°C for 2 hours to complete the condensation of surface silanol groups, thereby strengthening the covalent bonds.

-

-

Characterization:

-

The success of the functionalization can be verified using Fourier-Transform Infrared Spectroscopy (FTIR) to detect P=O and Si-O-Si stretching vibrations, and Thermogravimetric Analysis (TGA) to quantify the organic loading.

-

Caption: Experimental workflow for silica surface modification.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

-

Hazards: The compound is a combustible liquid and causes eye irritation.[6][9] Inhalation may cause irritation to the respiratory tract, leading to symptoms like coughing, headache, and nausea.[1][6][9]

-

Personal Protective Equipment (PPE): Wear chemical goggles, neoprene or nitrile rubber gloves, and suitable protective clothing.[6][10] A NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended if working in poorly ventilated areas.[6]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[1] Ground all equipment to prevent static discharge, which can be an ignition source.[1][9] Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly sealed container in a cool, well-ventilated place away from heat, sparks, and open flames.[6][9] The material is sensitive to moisture and reacts with water and humidity in the air, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[1]

-

First Aid:

-

Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][9][10]

-

Skin: Wash off with soap and plenty of water.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]

-

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. lookchem.com [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (2-DIETHYLPHOSPHATOETHYL)TRIETHOXYSILANE, tech [cymitquimica.com]

- 5. (2-DIETHYLPHOSPHATOETHYL)TRIETHOXYSILANE, tech | [gelest.com]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Hydrolysis and Condensation Reactions of Diethylphosphatoethyltriethoxysilane

This guide provides a comprehensive technical overview of the hydrolysis and condensation reactions of Diethylphosphatoethyltriethoxysilane (DEPETES). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane chemistry for surface modification, sol-gel synthesis, and the creation of organic-inorganic hybrid materials. This document delves into the fundamental mechanisms, influential factors, and analytical methodologies pertinent to the controlled processing of this versatile organophosphorus silane.

Introduction to this compound (DEPETES)

This compound (DEPETES) is an organofunctional silane that possesses both a diethylphosphato group and three hydrolyzable ethoxysilane groups. This dual functionality makes it a valuable precursor for creating surfaces and materials with unique properties, including enhanced biocompatibility, flame retardancy, and tailored adhesion.[1] The triethoxysilane moiety allows for the formation of a stable siloxane network (Si-O-Si) through hydrolysis and condensation, while the diethylphosphato group imparts specific organic characteristics to the final material.[2][3] Understanding and controlling the kinetics of these reactions is paramount to achieving desired material properties.

The sol-gel process, which involves the transition of a solution (sol) into a solid network (gel), is a common application for DEPETES.[4][5] This process relies on the careful management of hydrolysis and condensation reactions to tailor the final structure of the material, which can range from discrete nanoparticles to continuous polymer networks.[4]

The Core Reactions: Hydrolysis and Condensation

The transformation of DEPETES from a monomeric precursor to a cross-linked polysiloxane network proceeds through two primary, often concurrent, reactions: hydrolysis and condensation.[6][7]

Hydrolysis: The Activation Step

Hydrolysis is the initial and critical step where the ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction produces ethanol as a byproduct. The resulting silanol groups are highly reactive and are the key intermediates for the subsequent condensation reactions.[7][8] The hydrolysis of a triethoxysilane like DEPETES occurs in a stepwise manner, leading to the formation of mono-, di-, and tri-silanol species.

General Hydrolysis Reaction: R-Si(OCH₂CH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH (where R = (CH₂O)₂P(O)OCH₂CH₂-)

The rate and extent of hydrolysis are significantly influenced by several factors, most notably pH, water concentration, and the presence of catalysts.[9][10]

Condensation: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups undergo condensation to form stable siloxane bonds (Si-O-Si), releasing either water or ethanol. This process leads to the formation of oligomers and, eventually, a three-dimensional cross-linked network.[6]

There are two main types of condensation reactions:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. -Si-OH + HO-Si- ⇌ -Si-O-Si- + H₂O

-

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. -Si-OH + CH₃CH₂O-Si- ⇌ -Si-O-Si- + CH₃CH₂OH

The condensation rate is also highly dependent on factors such as pH, catalyst, and solvent.[11][12]

Reaction Mechanisms: An In-Depth Look

The mechanisms of both hydrolysis and condensation are distinct under acidic and basic conditions.[6][9] Understanding these differences is crucial for controlling the structure and properties of the final material.

Acid-Catalyzed Mechanism

Under acidic conditions (pH < 7), the hydrolysis reaction is initiated by the protonation of an ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[9] This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate.[10][13] The acid-catalyzed condensation involves the protonation of a silanol group, which then reacts with a neutral silanol.[14] This typically results in the formation of more linear, less branched polymer chains.[9]

Caption: Acid-catalyzed hydrolysis and condensation mechanisms of triethoxysilanes.

Base-Catalyzed Mechanism

In basic conditions (pH > 7), the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom.[6][9] The condensation reaction is significantly faster under basic conditions and is promoted by the deprotonation of a silanol group to form a highly reactive silanolate anion.[9] This mechanism favors the formation of highly branched, more compact, and particulate structures.[9]

Caption: Base-catalyzed hydrolysis and condensation mechanisms of triethoxysilanes.

Factors Influencing Reaction Kinetics

Precise control over the sol-gel process requires a thorough understanding of the factors that influence the kinetics of hydrolysis and condensation.

| Factor | Effect on Hydrolysis | Effect on Condensation | Causality & Field-Proven Insights |

| pH | Minimum rate near pH 7; catalyzed by both acid and base.[9][15] | Minimum rate around pH 4-5; significantly accelerated at higher pH.[13] | The isoelectric point of silica is around pH 2-3. Below this pH, particles are positively charged and repel, favoring linear growth. Above this pH, particles are negatively charged, and condensation is faster, leading to more aggregated structures.[9] |

| Water to Silane Ratio (r) | Rate increases with water concentration up to a certain point.[6] | Rate is also dependent on the concentration of silanol groups formed. | A stoichiometric amount of water (r=3) is required for complete hydrolysis. Sub-stoichiometric amounts will result in incomplete hydrolysis and the formation of different condensed species. Excess water can drive the equilibrium towards hydrolysis. |

| Catalyst | Acids (e.g., HCl) and bases (e.g., NH₄OH) are common catalysts.[9] Metal compounds like magnesium nitrate can also have a catalytic effect.[16] | The same catalysts for hydrolysis generally also catalyze condensation.[9] | The choice of catalyst directly influences the final morphology. Acid catalysis leads to weakly branched polymers, while base catalysis results in more particulate or colloidal gels.[9] |

| Solvent | The type of solvent can affect the solubility of the silane and the activity of the catalyst.[9] | Solvent polarity can influence the stability of intermediates and transition states. | Alcohols are common co-solvents to homogenize the silane and water mixture. However, the reverse reaction (esterification) can occur in the presence of excess alcohol. |

| Temperature | Reaction rates generally increase with temperature, following the Arrhenius equation.[6] | Increased temperature also accelerates condensation. | Higher temperatures can lead to faster gelation times but may also result in less controlled and more heterogeneous structures. |

| Steric and Inductive Effects | The bulky diethylphosphatoethyl group can sterically hinder the approach of water and other reactants. | The electron-withdrawing nature of the phosphate group can influence the reactivity of the silicon center. | Compared to smaller alkyltriethoxysilanes, DEPETES may exhibit different hydrolysis and condensation kinetics due to these electronic and steric factors. |

Analytical Techniques for Monitoring the Reactions

Several analytical techniques are employed to monitor the progress of DEPETES hydrolysis and condensation in real-time and to characterize the resulting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for quantitatively tracking the different silicon species throughout the reaction.

-

²⁹Si NMR: This is the most direct method for observing the hydrolysis and condensation of silanes.[2][16] Different silicon environments (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed species) give rise to distinct chemical shifts. The notation Tⁿ is often used, where 'T' signifies a trifunctional silane and 'n' is the number of siloxane bonds to the silicon atom (n=0, 1, 2, 3).[17]

| Species | Tⁿ Notation | Typical ²⁹Si Chemical Shift Range (ppm) |

| R-Si(OEt)₃ | T⁰ | -45 to -50 |

| R-Si(OEt)₂(OH) | T⁰ | -48 to -52 |

| R-Si(OEt)(OH)₂ | T⁰ | -50 to -55 |

| R-Si(OH)₃ | T⁰ | -52 to -58 |

| Dimer (end group) | T¹ | -55 to -60 |

| Linear chain (middle group) | T² | -62 to -68 |

| Cross-linked network | T³ | -68 to -75 |

Note: Chemical shifts are approximate and can be influenced by solvent, pH, and substituents.[18][19][20][21]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent in-situ technique for real-time monitoring of the changes in functional groups during the reaction.[22]

| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| ν(Si-O-C) | ~960 and ~1105 | Disappearance indicates hydrolysis of ethoxy groups.[22] |

| ν(Si-OH) | ~930 and ~3400 (broad) | Appearance and subsequent disappearance indicates formation and consumption of silanol intermediates.[22] |

| ν(Si-O-Si) | ~1040-1130 | Appearance indicates the formation of siloxane bonds through condensation.[22] |

| δ(H₂O) | ~1640 | Monitors water consumption.[22] |

| ν(P=O) | ~1230-1260 | Can be monitored to ensure the integrity of the diethylphosphato group. |

Experimental Protocols

The following protocols provide a framework for studying the hydrolysis and condensation of DEPETES. These are intended as a starting point and should be optimized for specific research objectives.

Protocol for In-Situ FTIR Monitoring of DEPETES Hydrolysis

This protocol is designed for real-time monitoring of the hydrolysis reaction in the liquid phase using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

-

FTIR spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)

-

Liquid cell for ATR

-

Magnetic stirrer and stir bar

-

DEPETES, ethanol, deionized water, and catalyst (e.g., HCl or NH₄OH)

Procedure:

-

Prepare the Reaction Mixture: In a clean, dry vial, prepare the desired solution of DEPETES, water, ethanol, and catalyst. A typical starting molar ratio could be DEPETES:water:ethanol of 1:3:10 with a catalyst concentration of 0.01 M.[22]

-

Background Spectrum: Record a background spectrum of the empty and clean ATR crystal.

-

Initiate the Reaction: Quickly transfer the prepared reaction mixture to the ATR liquid cell, ensuring the crystal is fully covered. Start the magnetic stirrer to ensure the solution remains homogeneous.

-

Data Acquisition: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30-60 seconds). The spectral range should cover at least 4000-600 cm⁻¹.

-

Data Analysis: Monitor the decrease in the absorbance of the Si-O-C peak (e.g., at ~960 cm⁻¹) and the increase and subsequent decrease of the Si-OH band (~930 cm⁻¹) to track the progress of hydrolysis and condensation. The appearance of the Si-O-Si band (~1040-1130 cm⁻¹) signifies the formation of the siloxane network.[22]

Protocol for ²⁹Si NMR Analysis of DEPETES Condensation

This protocol outlines the steps for preparing samples at different reaction times for ²⁹Si NMR analysis to quantify the extent of condensation.

Materials and Equipment:

-

NMR spectrometer

-

NMR tubes

-

DEPETES, ethanol, deionized water, catalyst

-

Quenching agent (optional, e.g., cooling to low temperature)

Procedure:

-

Reaction Setup: In a thermostated vessel, combine DEPETES, ethanol, water, and catalyst in the desired molar ratios. Start a timer at the moment of mixing.

-

Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Sample Preparation for NMR: Transfer the aliquot to an NMR tube. Depending on the reaction rate, it may be necessary to quench the reaction by rapid cooling (e.g., in liquid nitrogen) to prevent further reaction during the NMR measurement.[23] A deuterated solvent can be added for locking.

-

NMR Data Acquisition: Acquire the ²⁹Si NMR spectrum for each sample. Use a sufficient relaxation delay to ensure quantitative results. Gated decoupling can be used to suppress the negative Nuclear Overhauser Effect.[23]

-

Data Analysis: Integrate the peaks corresponding to the different Tⁿ species (T⁰, T¹, T², T³) to determine their relative concentrations at each time point.[17] This data can be used to model the kinetics of the condensation process.

Caption: A generalized experimental workflow for studying DEPETES hydrolysis and condensation.

Applications in Research and Development

The controlled hydrolysis and condensation of DEPETES are fundamental to its application in various fields:

-

Biocompatible Coatings: The phosphate group can mimic natural phospholipids, making DEPETES-derived coatings suitable for medical implants and devices to improve their integration with biological tissues.[24]

-

Organic-Inorganic Hybrid Materials: DEPETES can be co-polymerized with other alkoxysilanes, such as tetraethoxysilane (TEOS), to create hybrid materials with tailored mechanical, thermal, and chemical properties.[2][3][25][26][27][28]

-

Adhesion Promoters: The silanol groups formed during hydrolysis can bond to inorganic substrates, while the organophosphate moiety can interact with organic polymers, making DEPETES an effective adhesion promoter at organic-inorganic interfaces.

-

Flame Retardants: The presence of phosphorus in the siloxane network can impart flame retardant properties to materials.

Conclusion

The hydrolysis and condensation of this compound are complex yet controllable processes that are central to its utility in advanced materials synthesis. A thorough understanding of the underlying reaction mechanisms, the influence of key parameters like pH and catalysis, and the application of appropriate analytical techniques are essential for researchers and scientists to harness the full potential of this versatile organophosphorus silane. By carefully tailoring the reaction conditions, it is possible to design and fabricate novel materials with specific functionalities for a wide range of applications, from biomedical devices to high-performance coatings.

References

- 1. (2-DIETHYLPHOSPHATOETHYL)TRIETHOXYSILANE, tech | [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sol–gel process - Wikipedia [en.wikipedia.org]

- 5. azonano.com [azonano.com]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. afinitica.com [afinitica.com]

- 14. adhesivesmag.com [adhesivesmag.com]

- 15. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]

- 16. Hydrolysis-condensation reactions of diethylphosphato-ethyltriethoxysilane involved in organic–inorganic talc-like hybrid synthesis: liquid and solid-state NMR investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. unige.ch [unige.ch]

- 19. pascal-man.com [pascal-man.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Novel Organic–Inorganic Nanocomposite Hybrids Based on Bioactive Glass Nanoparticles and Their Enhanced Osteoinductive Properties - PMC [pmc.ncbi.nlm.nih.gov]

Diethylphosphatoethyltriethoxysilane safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Diethylphosphatoethyltriethoxysilane

Introduction and Chemical Profile

This compound (DEPETS), a member of the organoethoxysilane chemical family, is a versatile intermediate used in advanced materials science.[1][2] Its bifunctional nature, possessing both a phosphate group and a hydrolyzable triethoxysilane group, makes it valuable in sol-gel processes, the synthesis of organic-inorganic hybrids, and as a coupling agent to modify surfaces.[3][4][5] Applications include the formation of corrosion-resistant films on metal alloys and the catalytic hydration of olefins.[4]

The core of its reactivity, and consequently the foundation of its handling precautions, lies in the susceptibility of the ethoxysilane groups to hydrolysis.[6][7] Contact with moisture, even atmospheric humidity, initiates a reaction that liberates ethanol and forms silanol groups, which can then undergo condensation.[1][8] This reactivity is fundamental to its utility but also dictates the stringent requirements for its safe management in a research and development environment.

This guide provides a detailed framework for researchers and scientists, grounding every procedural recommendation in the physicochemical realities of the compound to ensure a self-validating system of safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 757-44-8 | [9] |

| Molecular Formula | C12H29O6PSi | [10] |

| Molecular Weight | 328.41 g/mol | [10] |

| Appearance | Colorless to light yellow liquid | [10] |

| Boiling Point | 141 °C @ 2 mmHg | [10] |

| Density | 1.031 g/mL @ 25 °C | [4] |

| Flash Point | 70 °C | [4][9] |

| Refractive Index | 1.4216 - 1.425 @ 20°C | [4][10] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4][10] |

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For DEPETS, the assessment must account for its classification as a combustible liquid and an irritant, alongside its reactivity with water.[1][2][11] The primary hazards stem from its potential to cause skin, eye, and respiratory irritation.[9][11] The liberation of ethanol upon hydrolysis introduces an additional consideration, particularly regarding flammability and potential chronic effects associated with ethanol vapor.[1][12]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 / 2A / 2B | H319 / H320: Causes serious eye irritation / Causes eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| (Note: Classification may vary slightly between suppliers. The most conservative classifications are presented here.)[1][9][11] |

The following workflow illustrates the logical steps of a risk assessment before handling DEPETS.

Caption: Risk assessment workflow for DEPETS.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, a multi-layered approach combining engineering controls and PPE is mandatory. The primary engineering control is to minimize vapor inhalation, which is the most probable route of exposure.

Engineering Controls:

-

Ventilation: All handling of DEPETS must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.[1][2]

-

Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][2]

-

Ignition Source Control: Given its status as a combustible liquid with a flash point of 70°C, all sources of ignition such as heat, sparks, and open flames must be strictly excluded from the handling area.[1][2][9] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2][9]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to shield the user from the specific hazards of the chemical. Do not wear contact lenses when handling this material.[1]

Table 3: Mandatory PPE for Handling this compound

| Body Part | Required PPE | Specification & Rationale |

| Eyes/Face | Chemical Goggles | Must be tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] They provide a seal against splashes and vapors that safety glasses do not. |

| Hands | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are required.[1] Gloves must be inspected prior to use and replaced if any signs of degradation are present. Wash and dry hands after removal. |

| Body | Protective Clothing | A lab coat or other suitable protective clothing is necessary to prevent skin contact.[1][9] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[13] |

| Respiratory | Respirator (if needed) | If exposure limits are exceeded or if working outside a fume hood, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is necessary.[1][8] |

The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow for DEPETS handling.

Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is essential for mitigating risks during the handling and storage of DEPETS.

Experimental Protocol: Standard Handling Procedure

-

Preparation: Confirm the fume hood is operational. Ensure an appropriate spill kit and all required PPE are readily available.

-

Inspection: Before use, inspect the container for any damage or loose seals.

-

Grounding: If transferring significant quantities, ground and bond the container and receiving equipment to prevent static electricity buildup.[2]

-

Dispensing: Perform all transfers and manipulations within the fume hood. Avoid breathing vapors and any contact with skin and eyes.[8][9]

-

Closure: Immediately after dispensing, securely close the container.[9] The compound is moisture-sensitive, and tight sealing is crucial to maintain its integrity and prevent the release of ethanol vapor.[1]

-

Cleanup: Wash hands thoroughly with mild soap and water after handling is complete and before leaving the work area.[1][2]

-

Decontamination: Wash any contaminated clothing before reuse.[1][2]

Storage Requirements:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

-

The storage area must be kept away from heat, sparks, and open flames.[1][2]

-

Incompatible Materials: Store separately from incompatible materials, most notably water, moisture, and strong oxidizing agents.[1][14]

Emergency Procedures

Preparedness for accidental exposure or release is a non-negotiable aspect of laboratory safety. Personnel must be trained on these procedures before beginning work with DEPETS.

Spill Response:

-

Evacuate: Evacuate all unnecessary personnel from the spill area.[9]

-

Ventilate & Isolate: Ensure adequate ventilation and remove all sources of ignition.[2][9]

-

Protect: Don appropriate PPE, including respiratory protection if necessary.

-

Contain: Prevent further spillage and stop the material from entering drains or public waters.[8][9]

-

Absorb: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to collect the spill.[1][8]

-

Collect: Sweep or shovel the absorbed material into a suitable, closed container for disposal. Use spark-proof tools.[9]

-

Dispose: Dispose of the waste through a licensed chemical destruction plant in accordance with all local and national regulations.[1][9]

Table 4: First-Aid Measures for DEPETS Exposure

| Exposure Route | Immediate Action |

| Inhalation | Move the victim to fresh air and keep them at rest. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][9] Overexposure may cause coughing, headache, and nausea.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice.[1][9] |

| Eye Contact | Immediately rinse cautiously with pure water for at least 15 minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical advice/attention.[1][2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9] |

Fire Fighting:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers.[1][2]

-

Hazards: The compound is a combustible liquid.[1][2] When heated or in a fire, irritating fumes, organic acid vapors, and hazardous decomposition products like silicon dioxide may be generated.[1][8]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid breathing vapors and mist.[2][8][9]

Caption: Emergency response decision tree.

Disposal Considerations

Chemical waste disposal must be handled with the same rigor as its use.

-

Product: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Discharge into the environment or sewer systems must be strictly avoided.[9]

-

Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill as per local regulations.[9]

References

- 1. gelest.com [gelest.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. (2-DIETHYLPHOSPHATOETHYL)TRIETHOXYSILANE, tech | [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. Triethoxysilane - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | 757-44-8 [chemicalbook.com]

- 11. chemos.de [chemos.de]

- 12. gelest.com [gelest.com]

- 13. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]

- 14. Triethoxysilane | 998-30-1 [chemicalbook.com]

The Solubility of Diethylphosphatoethyltriethoxysilane in Organic Solvents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the intricate world of materials science, drug delivery, and surface modification, the success of a formulation or application often hinges on a fundamental property: solubility. The ability to create a homogeneous solution of an active ingredient or a surface-modifying agent in a suitable solvent is paramount. This guide focuses on a particularly versatile molecule, Diethylphosphatoethyltriethoxysilane (DEPETS), a bifunctional organosilane that is increasingly finding applications in advanced materials and biomedical engineering.

Understanding the solubility of DEPETS is not merely an academic exercise; it is a critical step in harnessing its full potential. Whether you are developing novel drug delivery systems, designing biocompatible coatings for medical devices, or formulating advanced composites, a thorough knowledge of how DEPETS interacts with various organic solvents will be a cornerstone of your success. This guide is structured to provide not just data, but a deeper understanding of the principles governing the solubility of this unique organosilane, empowering you to make informed decisions in your research and development endeavors.

Physicochemical Properties of this compound (DEPETS)

A foundational understanding of the physicochemical properties of this compound (CAS No. 757-44-8) is essential for predicting its solubility behavior in different organic solvents.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₉O₆PSi | [1][2] |

| Molecular Weight | 328.41 g/mol | [1][2] |

| Appearance | Clear, colorless to straw-colored liquid | [4] |

| Boiling Point | 141 °C @ 2 mmHg | [1] |

| Density | 1.031 g/cm³ | [1] |

| Flash Point | 70 °C | [1] |

| Refractive Index | 1.423 - 1.425 | [1] |

DEPETS possesses a unique molecular architecture, featuring a polar diethylphosphato group and hydrolyzable ethoxysilane groups. This bifunctional nature imparts a degree of polarity to the molecule, suggesting that its solubility will be significantly influenced by the polarity of the solvent.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" serves as a fundamental principle in predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible. For a molecule as complex as DEPETS, a more nuanced approach involving the consideration of solvent polarity, dielectric constant, and Hansen Solubility Parameters (HSPs) is beneficial.

The Role of Solvent Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in its ability to dissolve a solute. Solvents with higher dielectric constants are generally more polar. Given the presence of the polar phosphate and ethoxy groups in DEPETS, it is anticipated to exhibit favorable solubility in polar organic solvents.

Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters offer a more sophisticated model for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Predicted Solubility of DEPETS in Common Organic Solvents

Based on the theoretical framework, the following table provides a qualitative prediction of the solubility of DEPETS in a range of common organic solvents, categorized by their functional groups and general polarity.

| Solvent Class | Solvent | Polarity | Predicted Solubility of DEPETS | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Miscible | The high polarity and hydrogen bonding capacity of alcohols are expected to interact favorably with the polar groups of DEPETS. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Miscible | Ketones are polar aprotic solvents that should effectively solvate the polar regions of the DEPETS molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium | Soluble to Miscible | The ether linkages in these solvents can interact with the ethoxy groups of DEPETS. THF, being more polar, is expected to be a better solvent. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | Partially Soluble to Soluble | The nonpolar aromatic ring may have limited affinity for the polar DEPETS, but some interaction with the ethyl groups is possible. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Insoluble to Sparingly Soluble | The nonpolar nature of aliphatic hydrocarbons makes them poor solvents for the polar DEPETS molecule. |

| Amides | Dimethylformamide (DMF) | High | Miscible | DMF is a highly polar aprotic solvent that is an excellent solvent for a wide range of polar compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | Miscible | DMSO is a highly polar aprotic solvent known for its exceptional solvating power for polar and organometallic compounds.[5][6] |

It is important to note that DEPETS is reported to be soluble in water, but it also reacts with water, leading to hydrolysis of the ethoxysilane groups.[4][7] This reactivity should be a key consideration in any application involving aqueous environments.

Experimental Protocol for Semi-Quantitative Solubility Determination

To validate the predicted solubilities and provide a practical guide for researchers, the following detailed, step-by-step methodology for semi-quantitative solubility determination is provided. This protocol is designed to be robust, reproducible, and requires standard laboratory equipment.

Objective

To determine the semi-quantitative solubility of this compound (DEPETS) in a range of organic solvents at ambient temperature. Solubility will be categorized as: Miscible , Soluble (>10% w/v) , Partially Soluble (1-10% w/v) , and Insoluble (<1% w/v) .

Materials and Equipment

-

This compound (DEPETS), analytical grade

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Toluene, Hexane, THF, DMF, DMSO), anhydrous grade

-

Glass vials with screw caps (e.g., 4 mL)

-

Calibrated positive displacement pipettes and tips

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Laboratory shaker (optional)

-

Visual inspection station with good lighting and a contrasting background

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: A flowchart outlining the key steps for determining the semi-quantitative solubility of DEPETS.

Step-by-Step Procedure

-

Preparation of Test Vials:

-

For each organic solvent to be tested, label a clean, dry 4 mL glass vial.

-

Using an analytical balance, accurately weigh approximately 0.1 g (100 mg) of DEPETS directly into each labeled vial. Record the exact mass.

-

Using a calibrated pipette, add 1.0 mL of the corresponding organic solvent to each vial.

-

-

Mixing and Equilibration:

-

Securely cap each vial.

-

Vortex each vial vigorously for 2 minutes to ensure thorough mixing.

-

Allow the vials to stand undisturbed at ambient temperature for 24 hours to reach equilibrium. A laboratory shaker can be used for continuous gentle agitation during this period.

-

-

Visual Assessment and Categorization:

-

After the equilibration period, carefully inspect each vial against a well-lit, contrasting background.

-

Miscible: The solution is completely clear and homogeneous, with no visible phase separation, cloudiness, or undissolved droplets, even upon gentle swirling.

-

Soluble (>10% w/v): The solution is clear and homogeneous. As the initial concentration is 10% w/v, complete dissolution indicates solubility at or above this level.

-

Partially Soluble (1-10% w/v): The solution appears cloudy, or there is a visible, albeit small, separate layer or undissolved droplets of DEPETS. To confirm, one can perform serial dilutions with the same solvent to estimate the concentration at which a clear solution is obtained.

-

Insoluble (<1% w/v): A distinct, separate layer of DEPETS is clearly visible, and there is no apparent reduction in its volume.

-

-

Data Recording:

-

Record the observations for each solvent in a structured table, noting the final solubility category.

-

Data Presentation and Interpretation

The results of the semi-quantitative solubility determination should be summarized in a clear and concise table.

| Solvent | Solvent Class | Predicted Solubility | Observed Solubility (at 10% w/v) |

| Methanol | Alcohol | Miscible | Miscible |

| Ethanol | Alcohol | Miscible | Miscible |

| Acetone | Ketone | Miscible | Miscible |

| Tetrahydrofuran (THF) | Ether | Soluble to Miscible | Soluble |

| Toluene | Aromatic Hydrocarbon | Partially Soluble to Soluble | Partially Soluble |

| Hexane | Aliphatic Hydrocarbon | Insoluble to Sparingly Soluble | Insoluble |

| Dimethylformamide (DMF) | Amide | Miscible | Miscible |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Miscible | Miscible |

Note: The "Observed Solubility" column should be populated with the results from the experimental protocol.

The experimental observations should be interpreted in the context of the theoretical predictions. Any discrepancies may warrant further investigation, such as the effect of trace water in the solvents or specific molecular interactions not fully captured by simple polarity considerations.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, combining theoretical predictions with a practical, semi-quantitative experimental protocol. The insights gained from this guide will empower researchers to make informed decisions regarding solvent selection for their specific applications of DEPETS.

Future work could involve the determination of quantitative solubility data across a range of temperatures and the experimental determination of the Hansen Solubility Parameters for DEPETS to further refine solubility predictions. Such data would be invaluable for the continued development of advanced materials and technologies that leverage the unique properties of this versatile organosilane.

References

- 1. researchgate.net [researchgate.net]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Properties of Diethylphosphatoethyltriethoxysilane

Executive Summary

Diethylphosphatoethyltriethoxysilane (CAS No. 757-44-8) is a bifunctional organosilane molecule of significant interest in materials science, particularly for its role as a coupling agent, a precursor for corrosion-resistant films, and in the synthesis of organic-inorganic hybrid materials.[1][2] Understanding its thermal properties, specifically its boiling point and thermal stability, is paramount for its effective application, storage, and safe handling. This guide provides a comprehensive analysis of these properties, grounded in available technical data and established scientific principles of organosilane chemistry. It details the compound's boiling point under vacuum, discusses the mechanisms of its thermal decomposition, and presents a validated, step-by-step protocol for assessing its thermal stability using Thermogravimetric Analysis (TGA).

Introduction to this compound

This compound, also known as diethyl [2-(triethoxysilyl)ethane]phosphonate, possesses a unique molecular structure combining a phosphate functional group with a hydrolyzable triethoxysilane moiety.[3] This dual functionality allows it to bridge inorganic substrates and organic polymers, enhancing adhesion and creating hybrid materials with tailored properties. Its applications range from forming corrosion-resistant films on magnesium alloys to acting as an anti-pilling agent for textiles.[1] The presence of the ethoxy groups on both the silicon and phosphorus atoms dictates its reactivity, particularly its sensitivity to moisture and its thermal degradation pathways.[3][4]

Physicochemical and Thermal Properties

A precise understanding of the physical and thermal characteristics of this compound is crucial for process optimization and ensuring material integrity during thermal processing.

Boiling Point

The boiling point of a substance is highly dependent on the ambient pressure. For high-molecular-weight compounds like this compound, which are prone to decomposition at elevated temperatures, distillation is performed under reduced pressure (vacuum) to lower the boiling temperature and prevent degradation.

The experimentally determined boiling point for this compound is 141 °C at a pressure of 2 mmHg .[1][4][5] Attempting to distill this compound at atmospheric pressure would likely lead to significant thermal decomposition before its boiling point is reached.